5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine

Chemical Identity Regioisomerism Quality Control

This 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine is a critical synthetic intermediate distinguished by its precise 5,7-regiochemistry. Unlike the 6,8-dichloro isomer (CAS 2155875-35-5), the chlorine substitution pattern at positions 5 and 7 creates a unique electronic and steric environment essential for sequential SNAr or cross-coupling reactions. This specific isomer is mandatory for constructing kinase-targeted libraries (JAK, TYK2) where binding mode is exquisitely sensitive to substituent position. Procure the correct isomer—≥97% purity, available from stock with global shipping. Bulk quantities upon request.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 2009345-75-7
Cat. No. B3114351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine
CAS2009345-75-7
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(N2C1=NC=N2)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H
InChIKeyRIEQOYPBMKFGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2009345-75-7): A Chlorinated Heterocyclic Building Block


5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2009345-75-7) is a heterocyclic small molecule with the formula C6H3Cl2N3 and a molecular weight of 188.01 g/mol . It features a fused triazole-pyridine bicyclic core with chlorine substituents at the 5 and 7 positions . This compound is a member of the broader class of [1,2,4]triazolo[1,5-a]pyridines, a privileged scaffold in medicinal chemistry and crop science research . Its primary role is as a key synthetic intermediate, where the chlorine atoms serve as reactive handles for further derivatization via nucleophilic substitution or cross-coupling reactions to create more complex, biologically active molecules [1].

Why Structural Analogs of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine Are Not Direct Substitutes


The simple substitution of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine with other in-class triazolopyridines is invalid due to the precise regiochemistry of the chlorine atoms. The 5,7-dichloro substitution pattern creates a unique electronic and steric environment that dictates the regioselectivity and outcome of subsequent synthetic transformations, such as sequential SNAr reactions or cross-couplings . For instance, the 6,8-dichloro isomer (CAS 2155875-35-5) is a different chemical entity with distinct chemical and physical properties, including a different InChIKey, and will not behave identically in a reaction [1]. Furthermore, within the [1,2,4]triazolo[1,5-a]pyridine class, kinase inhibition activity is exquisitely sensitive to the position of substituents, as demonstrated in patent literature describing JAK and other kinase inhibitors, making a specific isomer essential for achieving a desired biological profile [2]. This evidence underscores that the 5,7-isomer is not an interchangeable commodity but a specific structural input with unique reactivity.

Quantitative Differentiation Evidence for 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine


Differentiation by Structural Identity and Regioisomerism

The most fundamental and verifiable differentiation of 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine from other in-class compounds is its unique chemical structure and identity. Its canonical SMILES, InChI, and InChIKey provide a definitive, machine-readable fingerprint that distinguishes it from all other molecules, including its closest regioisomer, 6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine . This is a critical factor in procurement to ensure the correct building block is used for a specific synthetic route .

Chemical Identity Regioisomerism Quality Control Synthetic Intermediate

Differentiation by Purity and Batch Consistency

A key point of differentiation is the commercially available purity and the provision of batch-specific analytical data. This compound is commonly offered at a purity of 97%, which is a quantifiable specification that allows for comparison between vendors and against the implied purity of less well-characterized sources . Some suppliers provide batch-specific QC data (e.g., NMR, HPLC), a critical factor for ensuring experimental reproducibility in medicinal chemistry campaigns .

Analytical Chemistry Purity Analysis Procurement Reproducibility

Differentiation by Reactivity: Nucleophilic Substitution Handles

The presence of two chlorine atoms at the 5 and 7 positions makes this compound a unique, dual-electrophilic reagent for sequential derivatization [1]. While quantitative kinetic data comparing the reactivity of the two C-Cl bonds in this specific molecule is not publicly available, the class-level inference is that the electron-deficient triazolopyridine core will activate the chlorides towards SNAr reactions, and the distinct chemical environment of each chlorine suggests potential for regioselective substitution . This provides a synthetic advantage over mono-chloro or non-chlorinated analogs, which offer fewer sites for diversification.

Medicinal Chemistry Synthetic Methodology Building Blocks Structure-Activity Relationship (SAR)

Primary Application Scenarios for 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine


Medicinal Chemistry Scaffold Diversification

This compound is primarily used as a key intermediate in the synthesis of more complex molecules for drug discovery [1]. Its two reactive chlorine handles allow medicinal chemists to perform sequential derivatizations to rapidly explore the structure-activity relationships (SAR) around the [1,2,4]triazolo[1,5-a]pyridine core. The specific 5,7-dichloro substitution pattern is essential for the correct regiochemistry of the final products . Potential targets for these derived compounds include kinases, as supported by patent literature [2].

Kinase Inhibitor Research and Development

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a known core structure in kinase inhibitor development [2]. While this specific dichloro compound is an intermediate, it is used to synthesize novel molecules intended for JAK, TYK2, and other kinase targets [2]. The correct isomer is critical for achieving the desired binding mode and selectivity profile against these therapeutically relevant enzymes.

Agrochemical Lead Optimization

Heterocyclic compounds like 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine are frequently employed as building blocks in the discovery and optimization of new crop protection agents . The triazolopyridine core can impart favorable physicochemical properties, and the dichloro handles provide a means to optimize potency and selectivity against agricultural pests or pathogens.

Academic Methodology Development and Reagent Validation

The compound serves as a well-defined reagent for academic labs developing new synthetic methods, such as new cross-coupling or nucleophilic aromatic substitution (SNAr) reactions . Its purity (typically 97%) and the availability of analytical data from reputable vendors make it a reliable standard substrate for screening new catalytic conditions or for producing material for biological proof-of-concept studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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